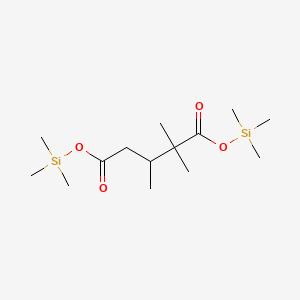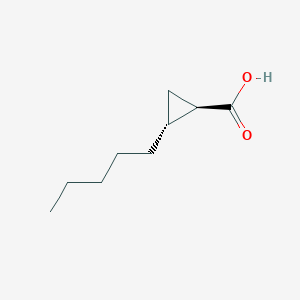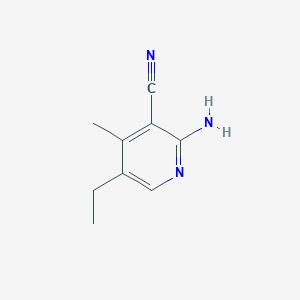
3-Pyridinecarbonitrile,2-amino-5-ethyl-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- is an organic compound with the molecular formula C9H11N3 It is a derivative of pyridine, featuring a nitrile group at the 3-position, an amino group at the 2-position, an ethyl group at the 5-position, and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms.
Industrial Production Methods
Industrial production of this compound typically involves the use of thiourea dioxide as an efficient, reusable organic catalyst in an aqueous medium . This method is advantageous due to its environmental friendliness and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridinecarboxylic acids, while reduction reactions may produce pyridinecarbinols.
Aplicaciones Científicas De Investigación
3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-pyridinecarbonitrile: This compound has a similar structure but lacks the ethyl and methyl groups.
3-Pyridinecarbonitrile: This compound lacks the amino, ethyl, and methyl groups.
Uniqueness
3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- is unique due to the presence of the amino, ethyl, and methyl groups, which confer specific chemical and biological properties. These groups influence the compound’s reactivity, solubility, and potential biological activities, making it distinct from other similar compounds.
Propiedades
Número CAS |
52833-35-9 |
|---|---|
Fórmula molecular |
C9H11N3 |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
2-amino-5-ethyl-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-3-7-5-12-9(11)8(4-10)6(7)2/h5H,3H2,1-2H3,(H2,11,12) |
Clave InChI |
OWHDFRHTKXOOCT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C(=C1C)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


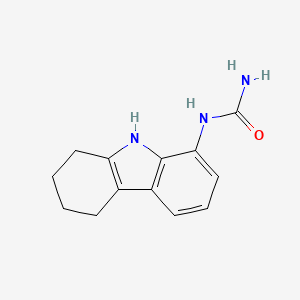
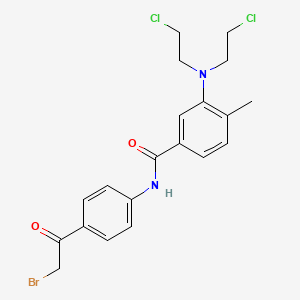
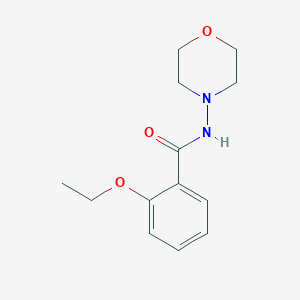
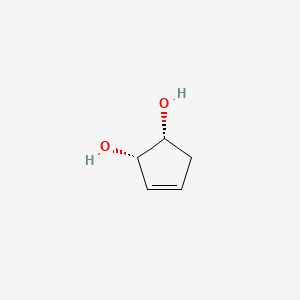
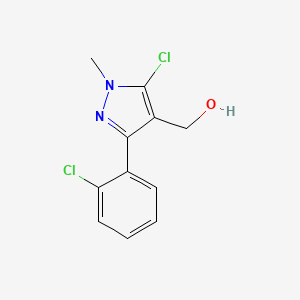
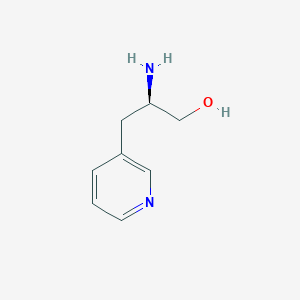
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
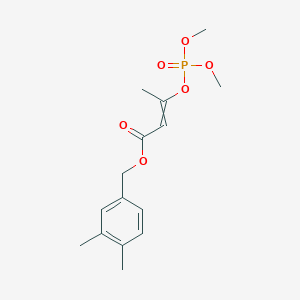
![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)
![3,5-Diiodo-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800938.png)
![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;diiodide](/img/structure/B13800946.png)
![Furo[2,3-g]-1,2-benzisoxazole](/img/structure/B13800948.png)
